2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is an intriguing chemical compound that has drawn interest across several scientific disciplines due to its unique structure and potential applications. Comprising an indole core linked to morpholine and thiophene functionalities, it offers diverse reactive sites that facilitate various chemical interactions.
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of this compound typically involves multi-step organic synthesis. Starting with the indole nucleus, functionalization at the 3-position introduces an acetamide linkage. The incorporation of the thiophene ring often requires palladium-catalyzed cross-coupling reactions, while the morpholino group is generally introduced via nucleophilic substitution or amidation reactions.
Industrial production methods: : Industrial synthesis of this compound demands scalable and cost-effective routes. This includes optimizing reaction yields and reducing the use of hazardous reagents. Continuous flow synthesis and microwave-assisted reactions are among the innovative methods employed to enhance efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of reactions: : This compound undergoes various reactions such as:
Oxidation: : Occurs predominantly at the indole and thiophene rings, leading to sulfoxide or sulfone derivatives.
Reduction: : Can reduce the oxo groups to corresponding alcohols under suitable conditions.
Substitution: : The indole nitrogen and acetamide carbonyl are reactive sites for electrophilic and nucleophilic substitutions.
Common reagents and conditions: : Typical reagents include oxidants like KMnO₄ for oxidation and reducing agents like NaBH₄. Acidic or basic conditions are employed for substitutions, while catalytic amounts of Pd/C are common in hydrogenation reactions.
Major products: : The major products formed often depend on the specific functional group targeted. Oxidation might yield sulfoxides, while reduction may result in alcohol derivatives. Substitution reactions lead to varied functionalized indoles and thiophenes.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound serves as a building block for designing complex molecules. Its diverse functional groups make it ideal for exploring new reaction mechanisms and synthesis pathways.
Biology: : Due to its structural resemblance to bioactive molecules, it is investigated as a potential pharmaceutical intermediate. Studies focus on its activity against certain enzymes or receptors.
Industry: : Its unique chemical properties make it a candidate for developing advanced materials, including conducting polymers and nanomaterials.
Mechanism of Action
The compound's mechanism of action typically involves interaction with molecular targets, such as enzymes or receptors. The indole moiety can bind to biological macromolecules, modulating their activity. For instance, its interaction with kinases or proteases may influence signal transduction pathways, affecting cellular processes like proliferation or apoptosis.
Comparison with Similar Compounds
Unique aspects: : Compared to other indole derivatives, this compound's combined morpholino, thiophene, and oxo functionalities confer distinct chemical reactivity and biological activity.
Similar compounds: : Analogues like 1-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indoline and 3-(2-morpholino-2-oxoethyl)-1H-indole show structural similarities but differ in substituent positions or types, leading to variations in their chemical behavior and applications.
This compound's multifaceted nature makes it a valuable subject of study in diverse scientific fields, from synthetic chemistry to drug discovery and material science.
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-19(23-7-9-28-10-8-23)14-24-13-17(16-5-1-2-6-18(16)24)20(26)21(27)22-12-15-4-3-11-29-15/h1-6,11,13H,7-10,12,14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZERIVKYRJQAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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